An In-depth Technical Guide on the Core Chemical Structure and Properties of Gossypol
An In-depth Technical Guide on the Core Chemical Structure and Properties of Gossypol
Disclaimer: The query for "Gosferol" has been interpreted as a likely misspelling of "Gossypol," a well-documented polyphenolic aldehyde. This guide focuses exclusively on Gossypol.
Introduction
Gossypol is a naturally occurring polyphenolic compound derived from the cotton plant (genus Gossypium).[1][2] It is a yellow pigment found in the seeds, roots, and stems of the plant, where it functions as a phytoalexin, providing protection against pests and diseases.[2][3][4] Historically investigated as a male oral contraceptive, Gossypol has garnered significant scientific interest for its diverse biological activities, including anticancer, antiviral, and antioxidant properties.[1][2][5][6] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological mechanisms of Gossypol, tailored for researchers, scientists, and drug development professionals.
Chemical Structure and Isomerism
Gossypol is a binaphthalene-based sesquiterpenoid with a complex chemical structure.[4][7] Its systematic chemical name is 2,2′-bis(8-formyl-1,6,7-trihydroxy-5-isopropyl-3-methylnaphthalene).[2] The molecule consists of two naphthalene rings linked by a single bond, which gives rise to unique stereochemical properties.[2]
Molecular Formula: C₃₀H₃₀O₈[2]
Molar Mass: 518.56 g/mol [3]
Atropisomerism and Enantiomers
Due to hindered rotation around the central binaphthyl bond, Gossypol exhibits atropisomerism, existing as two stable enantiomers: (+)-Gossypol and (-)-Gossypol.[1][2][8] These enantiomers have distinct biological activities. For instance, the (-)-enantiomer is reported to be more biologically active in terms of its antispermatogenic and antitumor effects.[9][10]
Tautomerism
Gossypol can exist in three different tautomeric forms: an aldehyde form, a ketone (quinoid) form, and a lactol (hemiacetal) form.[2][4][8] The predominance of a particular tautomer is dependent on the solvent and the physical state. In nonpolar solvents and the solid state, the aldehyde form is the most prevalent.[2]
Physicochemical Properties
Gossypol's physical and chemical properties are summarized in the tables below. These properties are crucial for its handling, formulation, and understanding its behavior in biological systems.
Table 1: Physical Properties of Gossypol
| Property | Value | References |
| Appearance | Off-white to yellow solid; tabular or needle-like crystals | [2][11] |
| Melting Point | 181-183 °C | [11] |
| Boiling Point | 522.63 °C (estimate) | [11] |
| Density | 1.1912 g/cm³ (estimate) | [11] |
| pKa | 7.15 ± 0.50 (Predicted) | [11] |
| Refractive Index | 1.605 (in methanol and ether), 1.784 and 1.635 (in ether and ethanol mixtures), 1.605, 1.740 and 1.830 (in ethanol solution) | [2] |
Table 2: Solubility Profile of Gossypol
| Solvent | Solubility | References |
| Water | Insoluble | [2][11] |
| Ethanol | Soluble (25 mg/ml) | [11] |
| Methanol | Soluble (2 mg/ml) | [11] |
| DMSO | Soluble (≥25.95 mg/mL) | [11] |
| DMF | Soluble (25 mg/ml) | [11] |
| Acetone | Soluble | [11] |
| Chloroform | Soluble | [11] |
| Ether | Soluble | [11] |
| Benzene | Slightly soluble | [2] |
| Cyclohexane | Slightly soluble | [2] |
Biological Activity and Mechanism of Action
Gossypol exhibits a wide range of biological effects, stemming from its ability to interact with multiple cellular targets and signaling pathways.
Anticancer Activity
A significant area of research focuses on Gossypol's potential as an anticancer agent. Its primary mechanism is the induction of apoptosis (programmed cell death) in cancer cells.[12][13]
-
Inhibition of Anti-apoptotic Proteins: Gossypol functions as a BH3 mimetic, binding to the BH3 groove of anti-apoptotic Bcl-2 family proteins such as Bcl-2 and Bcl-xL.[5][6] This action neutralizes their protective function, allowing pro-apoptotic proteins to initiate the apoptotic cascade.
-
Activation of Apoptotic Pathways: Gossypol has been shown to induce apoptosis through both caspase-dependent and independent pathways.[12] It can activate initiator caspases like caspase-9 and effector caspases such as caspase-3.[5][6][14]
-
Induction of Oxidative Stress: The compound can generate reactive oxygen species (ROS), leading to oxidative stress and mitochondrial dysfunction, which are potent triggers of apoptosis.[12][15][16]
-
DNA Damage and p53 Activation: Studies have demonstrated that Gossypol can induce DNA damage, leading to the activation of the tumor suppressor protein p53, which in turn promotes apoptosis.[14]
-
Inhibition of Angiogenesis: Gossypol can disrupt the binding between MDM2 protein and VEGF mRNA, thereby inhibiting angiogenesis, the formation of new blood vessels that tumors need to grow.[12]
-
Induction of Autophagy: In some cancer cells, Gossypol can induce autophagy, a cellular process of self-digestion that can lead to cell death.[12]
Caption: Gossypol's induction of apoptosis via Bcl-2 inhibition and DNA damage.
Antispermatogenic Activity
Gossypol was initially studied for its potential as a male contraceptive.[1] It disrupts spermatogenesis through several mechanisms:
-
Mitochondrial Dysfunction: It targets the mitochondria in sperm cells, uncoupling oxidative phosphorylation and inhibiting ATP generation, which is essential for sperm motility.[9]
-
Enzyme Inhibition: Gossypol inhibits key enzymes involved in spermatogenesis and sperm function, such as lactate dehydrogenase-X (LDH-X).[9]
-
Ion Imbalance: It can inhibit Na⁺/K⁺-ATPase, leading to a decrease in the potassium content of the spermatozoal membrane.[9]
Caption: Mechanism of Gossypol's antispermatogenic effects.
Toxicity
Despite its therapeutic potential, the clinical use of Gossypol is limited by its toxicity.[15][16] The primary toxic effects include:
-
Hypokalemia: A significant side effect observed in human trials was hypokalemia (low potassium levels), which can lead to fatigue, muscle weakness, and paralysis.[1]
-
Hepatotoxicity and Nephrotoxicity: Animal studies have shown that Gossypol can cause damage to the liver and kidneys.[9]
-
Irreversible Infertility: In some cases, the antispermatogenic effects of Gossypol were found to be irreversible.[1]
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are outlines of common protocols used in Gossypol research.
Protocol for Gossypol Extraction from Cottonseed
This protocol provides a general workflow for the extraction and purification of Gossypol for experimental use.
Caption: A generalized workflow for the extraction and purification of Gossypol.
Methodology:
-
Preparation of Cottonseed: Cottonseeds are de-hulled to obtain the kernels.
-
Flaking: The kernels are mechanically flaked to increase the surface area for efficient solvent extraction.
-
Solvent Extraction: The flaked kernels are mixed with a suitable solvent, such as acetone or a mixture of acetone and isopropanol, to dissolve the Gossypol.[17][18]
-
Filtration: The mixture is filtered to separate the solid cottonseed meal from the Gossypol-containing solvent.
-
Solvent Removal: The solvent is removed from the filtrate, typically using a rotary evaporator under reduced pressure, to yield crude Gossypol.
-
Purification: The crude extract is then purified using techniques like silica gel column chromatography to obtain pure Gossypol.[3]
-
Characterization: The purity and identity of the isolated Gossypol are confirmed using methods such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectrophotometry.[3]
Protocol for Cell Viability (MTT) Assay
The MTT assay is commonly used to assess the cytotoxic effects of Gossypol on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, DU-145) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Gossypol Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of Gossypol. A control group with no Gossypol treatment is also included. The cells are incubated for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Incubation: The plates are incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The cell viability is calculated as a percentage relative to the control group, and dose-response curves are generated to determine the IC₅₀ (half-maximal inhibitory concentration) of Gossypol.
Protocol for Western Blot Analysis
Western blotting is used to detect changes in the expression levels of specific proteins (e.g., Bcl-2, caspases, p53) in cells treated with Gossypol.
Methodology:
-
Cell Lysis: Cells treated with Gossypol and control cells are harvested and lysed using a suitable lysis buffer to extract total proteins.
-
Protein Quantification: The concentration of protein in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific binding of antibodies.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Detection: The protein bands are visualized by adding a chemiluminescent substrate that reacts with the HRP-conjugated secondary antibody, and the signal is captured using an imaging system.
-
Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.
Conclusion
Gossypol remains a compound of significant interest due to its multifaceted biological activities. Its well-defined chemical structure, characterized by atropisomerism and tautomerism, gives rise to its diverse interactions with biological systems. While its potential as an anticancer and contraceptive agent is promising, its clinical application is hampered by toxicity concerns. Future research may focus on the development of Gossypol derivatives with improved therapeutic indices and the elucidation of its complex mechanisms of action in various disease models. This guide provides a foundational understanding of Gossypol's core chemical and biological properties to support ongoing and future research endeavors.
References
- 1. Gossypol - Wikipedia [en.wikipedia.org]
- 2. Structure, properties of gossypol and its derivatives—from physiological activities to drug discovery and drug design - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Gossypol and Its Natural Derivatives: Multitargeted Phytochemicals as Potential Drug Candidates for Oncologic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Systematic Review of Gossypol/AT-101 in Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Showing Compound Gossypol (FDB000742) - FooDB [foodb.ca]
- 8. researchgate.net [researchgate.net]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. researchgate.net [researchgate.net]
- 11. GOSSYPOL CAS#: 303-45-7 [m.chemicalbook.com]
- 12. The potential roles of gossypol as anticancer agent: advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Facebook [cancer.gov]
- 14. Gossypol induces apoptosis by activating p53 in prostate cancer cells and prostate tumor-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benthamdirect.com [benthamdirect.com]
- 16. Mechanism of Drug and Toxic Actions of Gossypol: Focus on Reactive Oxygen Species and Electron Transfer - ProQuest [proquest.com]
- 17. researchgate.net [researchgate.net]
- 18. Multiple strategies to detoxify cottonseed as human food source - PMC [pmc.ncbi.nlm.nih.gov]
